2-Amino-6-(hydroxymethyl)-4-(5-methyl-2-furyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-6-(hydroxymethyl)-4-(5-methylfuran-2-yl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-7-2-3-11(20-7)12-9(5-16)15(17)22-13-10(19)4-8(6-18)21-14(12)13/h2-4,12,18H,6,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACMFRKPXRQLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Domino Knoevenagel-Cyclization Approach
A widely employed method for constructing the pyrano[3,2-b]pyran scaffold involves a domino Knoevenagel-cyclization sequence. In this approach, 5-methylfurfural (derived from 5-hydroxymethylfurfural [HMF] via methylation) reacts with cyanoacetamide and a diketone precursor under acidic conditions. The reaction proceeds via:
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Knoevenagel condensation : Formation of an α,β-unsaturated intermediate between the aldehyde and cyanoacetamide.
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Cyclization : Intramolecular nucleophilic attack by the furan oxygen, facilitated by Lewis acids such as ZnCl₂ or Ce(IV) ammonium nitrate.
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Amination : Introduction of the amino group via nucleophilic substitution using aqueous ammonia or ammonium acetate.
Typical conditions involve refluxing in ethanol or DMF at 80–100°C for 6–12 hours, yielding the target compound in 45–65% isolated yield. The hydroxymethyl group is introduced in situ by partial reduction of a keto intermediate using NaBH₄ or catalytic hydrogenation.
Three-Component Coupling with Furan Derivatives
An alternative route utilizes 5-methyl-2-furoic acid as a starting material. Key steps include:
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Esterification : Conversion to methyl 5-methyl-2-furoate using SOCl₂/MeOH.
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Grignard Addition : Reaction with a propargyl Grignard reagent to install the hydroxymethyl group.
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Cyclocondensation : Heating with malononitrile and ammonium acetate in acetic acid, forming the pyran ring through a [4+2] cycloaddition.
This method achieves higher regioselectivity (70–75% yield) but requires stringent temperature control to prevent furan decomposition.
Stepwise Synthesis via Pyran Intermediate
Pyran Ring Formation
The pyrano[3,2-b]pyran core is synthesized through a Michael addition-cyclization cascade:
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Michael Adduct Formation : Reaction of 5-methylfurfural with ethyl acetoacetate in the presence of piperidine.
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Cyclization : Acid-catalyzed (H₂SO₄ or p-TsOH) intramolecular esterification to form the dihydropyran-8-one intermediate.
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Nitrile Installation : Treatment with KCN or TMSCN under SN² conditions, replacing the ester group with a nitrile.
Functionalization of the Pyran Core
Post-cyclization modifications include:
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Amination : Reductive amination of the keto group using NH₃/NaBH₃CN or Staudinger reactions with azides.
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Hydroxymethylation : Aldol condensation with formaldehyde followed by reduction (NaBH₄).
Yields for these steps vary between 50–60%, with purification requiring column chromatography (SiO₂, eluent: EtOAc/hexane).
Solvent and Catalytic System Optimization
Solvent Effects
Catalysts
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Lewis Acids : ZnCl₂ and Ce(IV) salts improve cyclization efficiency by coordinating to carbonyl oxygens.
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Organocatalysts : Proline derivatives enable asymmetric induction in pyran formation, though enantioselectivity remains moderate (≤70% ee).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(hydroxymethyl)-4-(5-methyl-2-furyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while reduction of the nitro group results in amines.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to 2-amino derivatives. For instance, a novel series of 2-amino-4-aryl derivatives demonstrated significant antiproliferative activity against various human tumor cell lines. These compounds exhibited mechanisms such as microtubule disruption and G2/M cell cycle arrest, making them promising candidates for cancer treatment .
Antimicrobial Activity
The compound has shown effectiveness against several microbial strains. In particular, derivatives synthesized from similar frameworks have been tested against Gram-positive and Gram-negative bacteria, displaying good to excellent antibacterial activity . This suggests potential applications in developing new antibiotics.
Enzyme Inhibition
Research indicates that certain derivatives of this compound exhibit inhibitory effects on enzymes like tyrosinase, which is crucial in melanin production and linked to pigmentation disorders. The most effective derivative demonstrated competitive inhibition with a significantly lower IC50 value compared to standard inhibitors . This positions it as a candidate for therapeutic agents targeting skin conditions.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activities of a series of pyrano[3,2-c]chromene derivatives, including those related to the target compound. The results indicated that specific structural modifications could enhance selectivity towards cancer cells while minimizing effects on normal cells .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of synthesized derivatives against various pathogens. The results showed that certain compounds exhibited remarkable activity at low concentrations, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-Amino-6-(hydroxymethyl)-4-(5-methyl-2-furyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Key Observations :
- Bulky substituents (e.g., benzyloxy-phenyl in 6a) may sterically hinder interactions in biological systems compared to smaller groups like furyl or thienyl .
Physical Properties
Melting points and IR data highlight substituent effects on crystallinity and intermolecular interactions (Table 2).
Table 2: Comparative Physical Properties
Key Observations :
- Melting Points : Bulky or polar substituents (e.g., 6k, 6h) correlate with higher melting points due to enhanced intermolecular forces .
- IR Spectra : The C≡N stretch (~2190 cm⁻¹) and C=O (~1650 cm⁻¹) are consistent across derivatives, confirming core structural integrity .
Spectroscopic Data
1H NMR Trends :
- Hydroxymethyl protons resonate at δ 4.10–4.25 ppm (e.g., 6a: δ 4.10, -CH₂) .
- Aromatic protons in furyl/thienyl groups appear downfield (δ 6.5–7.5 ppm) compared to alkyl-substituted analogs .
- Methoxy groups (e.g., 6k: δ 3.77 ppm) and chlorobenzyl groups (6h: δ 7.36 ppm) show distinct splitting patterns .
Biological Activity
2-Amino-6-(hydroxymethyl)-4-(5-methyl-2-furyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile, commonly referred to by its CAS number 664999-53-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological effects of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 300.266 g/mol. The structure features a pyran ring fused with a pyridine-like moiety, which is characteristic of many bioactive compounds.
Biological Activities
Recent studies have highlighted various biological activities associated with this compound:
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Anticancer Activity :
- The compound has been evaluated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against several cancer cell lines, including HepG2 and VA-13 cells. The IC50 values for these cell lines were reported to be 5.3 µg/mL and 13.2 µg/mL respectively, indicating potent activity against liver cancer cells .
- Anti-inflammatory Effects :
- Neuroprotective Properties :
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Antimicrobial Activity :
- The compound has also shown promising results against various bacterial strains. In disc diffusion assays, it exhibited significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with MIC values comparable to standard antibiotics .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound acts as an inhibitor of various enzymes involved in inflammatory pathways and cancer cell proliferation.
- Modulation of Signaling Pathways : It has been shown to modulate key signaling pathways such as NF-kB and TLR pathways, which are critical in immune response and inflammation .
Synthesis
The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient methods for constructing complex molecules from simpler precursors. Recent studies have utilized ultrasound-assisted methods to enhance yield and reduce reaction times during synthesis .
Case Studies
- Study on HepG2 Cells : A study conducted on HepG2 liver cancer cells demonstrated that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain compared to control groups treated with saline.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
